molecular formula C19H24N4O5S B2437669 5-((4-(4-乙酰苯基)哌嗪-1-基)磺酰基)-3-甲基-1H-吡唑-4-羧酸乙酯 CAS No. 1301767-40-7

5-((4-(4-乙酰苯基)哌嗪-1-基)磺酰基)-3-甲基-1H-吡唑-4-羧酸乙酯

货号 B2437669
CAS 编号: 1301767-40-7
分子量: 420.48
InChI 键: NRFAAONPYPAHGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, we can infer from related compounds that it might involve complex organic synthesis methods. For instance, the synthesis of similar 1,2,4-triazole derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms. The compound also contains an acetylphenyl group, a sulfonyl group, and an ethyl carboxylate group .

科学研究应用

有机化学中的合成与表征

  1. 该化合物参与了新型咔唑衍生物的合成和表征,展示了显著的抗菌和抗真菌活性以及抗癌特性 (Sharma, Kumar, & Pathak, 2014)
  2. 它还在苯并呋喃和苯并[d]异噻唑衍生物的合成中发挥了作用,用于抑制结核分枝杆菌DNA GyrB,显示出作为具有显著抗菌活性的潜在抑制剂的前景 (Reddy et al., 2014)

生物活性和药物开发

  1. 该化合物已被用于创建具有显着杀菌和杀真菌特性的杂环系统,表明其在开发新的抗菌剂和抗真菌剂中的潜在用途 (Youssef, Abbady, Ahmed, & Omar, 2011)
  2. 它是用于阿尔茨海默病治疗的新型杂环衍生物合成的组成部分,显示出对乙酰胆碱酯酶 (AChE) 的酶抑制活性 (Rehman et al., 2018)
  3. 研究表明其参与了具有潜在生物筛选应用的新型咔唑偶联物的合成 (Verma, Awasthi, & Jain, 2022)
  4. 该化合物已被用于创建在抗菌和抗癌治疗中具有潜在应用的吡唑衍生物 (Hafez, El-Gazzar, & Al-Hussain, 2016)

药代动力学研究

  1. 它已成为基于生理的药代动力学模型研究的一部分,以了解特定抑制剂的临床药代动力学 (Watson, Davis, & Jones, 2011)

作用机制

Target of Action

The primary target of AKOS024483382, also known as F3406-0253, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-0253 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference blocks the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome .

Biochemical Pathways

The compound’s action affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-0253 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby halting the transcription and replication of the virus genome .

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests that it can reach the intracellular environment where the virus resides .

Result of Action

The inhibition of LCMV cell entry by F3406-0253 results in a decrease in the transcription and replication of the virus genome . This leads to a reduction in the multiplication of the virus, thereby limiting the progression of the infection .

Action Environment

The action of F3406-0253 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2 . Therefore, any factors that alter the pH of the endosome compartment could potentially affect the compound’s efficacy.

属性

IUPAC Name

ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-4-28-19(25)17-13(2)20-21-18(17)29(26,27)23-11-9-22(10-12-23)16-7-5-15(6-8-16)14(3)24/h5-8H,4,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFAAONPYPAHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。